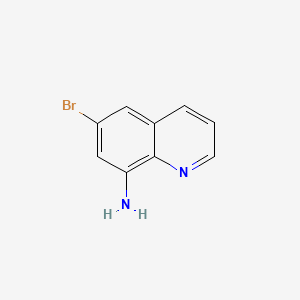

6-Bromoquinolin-8-amine

Vue d'ensemble

Description

6-Bromoquinolin-8-amine is a heterocyclic aromatic compound with the molecular formula C9H7BrN2 It is a derivative of quinoline, featuring a bromine atom at the 6th position and an amine group at the 8th position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinolin-8-amine typically involves the reduction of 6-bromo-8-nitroquinoline. One common method includes dissolving 6-bromo-8-nitroquinoline in a mixture of ethanol, acetic acid, and water, followed by the addition of iron metal. The reaction mixture is then heated at reflux for three hours. After cooling, the mixture is neutralized with sodium hydroxide, filtered to remove iron solids, and washed with ethyl acetate. The product is then extracted, dried, and purified by column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromoquinolin-8-amine undergoes various chemical reactions, including:

Reduction: The reduction of 6-bromo-8-nitroquinoline to this compound using iron and acetic acid in ethanol.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions:

Reduction: Iron, acetic acid, ethanol, water.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

Reduction: this compound.

Substitution: Various substituted quinoline derivatives.

Oxidation: Nitroso or nitro derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 6-bromoquinolin-8-amine exhibit promising anticancer properties. For instance, compounds derived from quinazoline structures, which include this compound as a precursor, have shown cytotoxic effects against various cancer cell lines. Notably, one derivative displayed an IC50 value of 15.85 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard treatments like Erlotinib and Cisplatin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that this compound derivatives possess activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. The synthesis of these derivatives via Chan–Lam coupling has yielded compounds with varying degrees of antibacterial activity .

Enzyme Inhibition

this compound has been investigated as an inhibitor of specific enzymes implicated in disease pathways. For example, it has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s .

Chemical Synthesis and Applications

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules and heterocycles. Its unique structure allows for various substitution reactions that can lead to the formation of diverse chemical entities with potential applications in pharmaceuticals and materials science.

Material Science

The compound's electronic properties make it suitable for applications in material science, particularly in the development of dyes and pigments. Its ability to act as a chelating agent also opens avenues for its use in organic light-emitting diodes (OLEDs) and fluorescent chemosensors for metal ions .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various quinazoline derivatives, one compound derived from this compound showed significant cytotoxicity against both MCF-7 and SW480 cell lines with IC50 values significantly lower than those of traditional chemotherapeutics . This highlights the potential of this compound in developing new cancer therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of synthesized derivatives against resistant bacterial strains. The study found that certain derivatives exhibited high antibacterial activity, suggesting their potential as new antibiotics .

Mécanisme D'action

The mechanism of action of 6-Bromoquinolin-8-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Quinoline: A parent compound with a similar structure but lacking the bromine and amine groups.

8-Aminoquinoline: Similar to 6-Bromoquinolin-8-amine but without the bromine atom.

6-Bromoquinoline: Lacks the amine group at the 8th position.

Uniqueness: this compound is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .

Activité Biologique

6-Bromoquinolin-8-amine, a compound belonging to the quinoline family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and antiviral properties.

Chemical Structure and Properties

Chemical Formula: C9H8BrN

Molecular Weight: 214.07 g/mol

Appearance: White to off-white powder

Solubility: Soluble in organic solvents like ethanol and methanol

The presence of a bromine atom at the 6-position of the quinoline ring enhances its reactivity and interaction with biological targets, which is crucial for its pharmacological applications .

Synthesis

The synthesis of this compound typically involves several steps, including nitration and subsequent nucleophilic substitutions. The synthetic route often starts from commercially available quinoline derivatives, followed by bromination and amination processes. For example, a common method involves the reaction of 8-hydroxyquinoline with suitable reagents under acidic conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values: Ranged from 5 to 19 µM in different studies, indicating a potent activity compared to standard chemotherapeutics like cisplatin .

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest through interactions with specific cellular pathways .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens:

- Bacterial Strains: E. coli, S. aureus, Klebsiella pneumoniae

- Inhibition Zones: Up to 25 mm against certain strains, comparable to standard antibiotics .

This suggests that compounds derived from quinoline structures could serve as promising candidates for developing new antimicrobial agents.

Antiviral Activity

Emerging research indicates that this compound may possess antiviral activity , particularly against RNA viruses. The activity appears to correlate positively with the lipophilicity and electron-withdrawing properties of substituents on the quinoline ring . Further studies are required to elucidate the specific mechanisms involved.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other quinoline derivatives reveals insights into structure-activity relationships:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for chelation properties with metal ions |

| 6-Bromo-8-aminoquinoline | Amino group instead of methanamine | Potentially enhanced biological activity |

| 5,7-Dibromo-8-hydroxyquinoline | Two bromine atoms at different positions | Increased reactivity due to multiple halogen substituents |

| 7-Bromoquinoline | Bromine at position 7 | Different biological activity profile compared to 6-bromo derivative |

This table illustrates how variations in substituents can significantly impact the biological behavior of these compounds .

Case Studies

- Cytotoxicity Study : A study evaluating the cytotoxic effects of various quinoline derivatives found that those containing bromine substituents exhibited enhanced activity against cancer cell lines when compared to their non-brominated counterparts .

- Antimicrobial Efficacy : Another study reported that derivatives of this compound showed significant inhibition against multidrug-resistant bacterial strains, emphasizing its potential as a lead compound for drug development .

Propriétés

IUPAC Name |

6-bromoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCPXRHDOOYWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069176 | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57339-57-8 | |

| Record name | 6-Bromo-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57339-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057339578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.